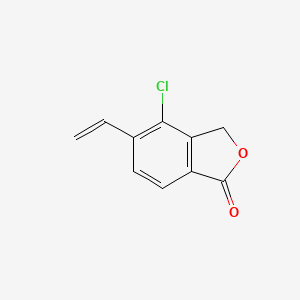![molecular formula C11H13Cl2NO2 B8706328 3-[bis(2-chloroethyl)amino]benzoic acid CAS No. 3085-98-1](/img/structure/B8706328.png)
3-[bis(2-chloroethyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[bis(2-chloroethyl)amino]benzoic acid: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol benzoic acid nitrogen mustard . This compound is characterized by the presence of a benzoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(2-chloroethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-chloroethyl)amine under specific conditions. One common method involves the use of a solvent such as methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 3-[bis(2-chloroethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
科学研究应用
Chemistry: In chemistry, 3-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor for the synthesis of other complex molecules. It serves as a building block in organic synthesis and can be used to introduce the bis(2-chloroethyl)amino group into other compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the mechanisms of cell cycle regulation and apoptosis .
Medicine: this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is investigated for its ability to target and kill cancer cells through its alkylating properties .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 3-[bis(2-chloroethyl)amino]benzoic acid involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
- p-N,N-Bis(2-chloroethyl)aminobenzoic acid
- Benzoic acid,4-[[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate
- Benzoic acid, m-(bis(2-chloroethyl)amino)-, methyl ester
Uniqueness: 3-[bis(2-chloroethyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group at the meta position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
3085-98-1 |
|---|---|
分子式 |
C11H13Cl2NO2 |
分子量 |
262.13 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-4-6-14(7-5-13)10-3-1-2-9(8-10)11(15)16/h1-3,8H,4-7H2,(H,15,16) |
InChI 键 |
WVXYNWIVVDXMJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
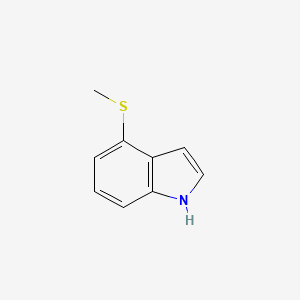

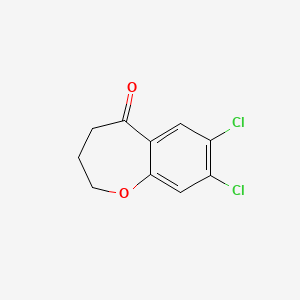
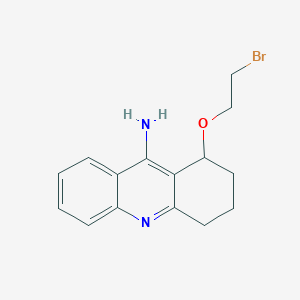

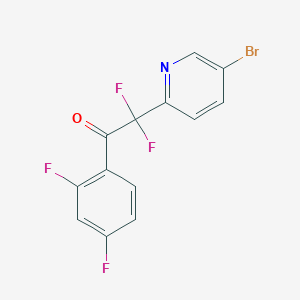
![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)

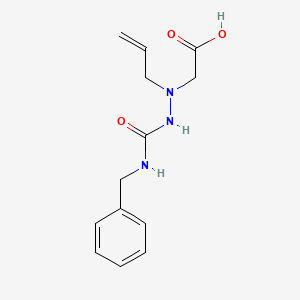
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
